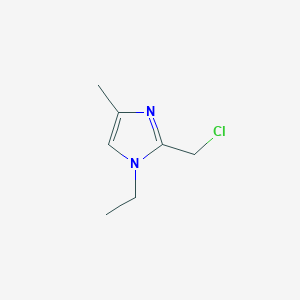

2-(chloromethyl)-1-ethyl-4-methyl-1H-imidazole

Descripción

2-(Chloromethyl)-1-ethyl-4-methyl-1H-imidazole is a substituted imidazole derivative characterized by a chloromethyl (-CH2Cl) group at position 2, an ethyl (-CH2CH3) group at position 1, and a methyl (-CH3) group at position 4 of the imidazole ring. This structure imparts unique reactivity, particularly in nucleophilic substitution reactions, due to the electron-withdrawing chlorine atom and the steric effects of the ethyl and methyl substituents. Such compounds are often intermediates in pharmaceuticals, agrochemicals, or materials science due to their versatility in further functionalization .

Propiedades

IUPAC Name |

2-(chloromethyl)-1-ethyl-4-methylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2/c1-3-10-5-6(2)9-7(10)4-8/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KESMXXPCBMOWRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=C1CCl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-1-ethyl-4-methyl-1H-imidazole typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 1-ethyl-4-methyl-1H-imidazole.

Chloromethylation: The chloromethylation of 1-ethyl-4-methyl-1H-imidazole is achieved using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of hydrochloric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the chloromethyl group at position 2.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-(chloromethyl)-1-ethyl-4-methyl-1H-imidazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, making it susceptible to substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the chloromethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under mild heating conditions.

Oxidation: Potassium permanganate in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous

Actividad Biológica

2-(Chloromethyl)-1-ethyl-4-methyl-1H-imidazole is a substituted imidazole compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, including antimicrobial, anticancer, and neuropharmacological effects.

Chemical Structure and Synthesis

The compound is characterized by the presence of a chloromethyl group at the second position and an ethyl and methyl group at the first and fourth positions of the imidazole ring, respectively. The synthesis typically involves chlorination and nucleophilic substitution methods, which have been documented in various studies .

Antimicrobial Activity

The antimicrobial properties of imidazole derivatives have been extensively studied. For instance, this compound has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. In a disk diffusion assay, compounds similar to this imidazole exhibited significant inhibition zones, indicating their potential as antimicrobial agents .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 27 |

Anticancer Activity

Research indicates that imidazole derivatives can exhibit anticancer properties. For example, studies have shown that certain derivatives can induce apoptosis in cancer cell lines by generating reactive oxygen species (ROS) and activating p53 pathways. The mechanism involves DNA damage leading to cell cycle arrest and eventual cell death .

Case Study:

A study involving a related imidazole derivative demonstrated significant cytotoxicity against human melanoma cells (A375), with IC50 values indicating effective dosage levels for therapeutic applications. The compound's ability to sensitize cells to radiation further supports its potential in cancer treatment .

Neuropharmacological Activity

Imidazole derivatives have also been explored for their neuropharmacological effects. Some compounds have been identified as ligands for GABA_A receptors, suggesting a role in modulating neurotransmission. This activity may have implications for treating neurological disorders such as anxiety and epilepsy .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its chemical structure. Modifications in the substituents on the imidazole ring can enhance or diminish activity against specific biological targets. For instance, variations in alkyl chain length or the introduction of additional functional groups can significantly affect antimicrobial potency and selectivity .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. CNS Disorders

The compound has been identified as a ligand for GABA A receptors, which are crucial in mediating inhibitory neurotransmission in the brain. Research indicates that derivatives of imidazole, including 2-(chloromethyl)-1-ethyl-4-methyl-1H-imidazole, may serve as agonists or antagonists at these receptors, offering therapeutic potential for treating conditions such as anxiety, depression, and sleep disorders. The ability to modulate GABA A receptor activity positions this compound as a candidate for developing new anxiolytic or sedative medications .

2. Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties, particularly against various pathogens. Studies have shown that imidazole derivatives exhibit significant activity against Leishmania donovani, the causative agent of visceral leishmaniasis. The compound's efficacy in inhibiting intracellular amastigotes suggests its potential as a treatment option for parasitic infections .

3. Anticancer Properties

Research into imidazole compounds has revealed their potential as anticancer agents. Several studies have indicated that imidazole derivatives can exhibit antiproliferative effects on various cancer cell lines, including cervical and breast cancer cells. The mechanism by which these compounds exert their effects is still under investigation, but their ability to induce cytotoxicity in cancer cells is a promising area for further exploration .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the imidazole ring or substituents can significantly impact its binding affinity and selectivity for biological targets. For instance, variations in the alkyl groups attached to the nitrogen atoms can enhance or diminish its biological activity .

Case Studies

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(chloromethyl)-1-ethyl-4-methyl-1H-imidazole, highlighting differences in substituents, synthesis routes, and properties:

Key Comparative Analysis

Structural Variations and Reactivity :

- The chloromethyl group in this compound enhances its reactivity in nucleophilic substitutions (e.g., SN2 reactions), similar to benzimidazole analogs . However, the ethyl and methyl groups introduce steric hindrance, reducing accessibility to the reactive site compared to simpler analogs like 4-(chloromethyl)-1H-imidazole hydrochloride .

- Nitro-substituted imidazoles (e.g., 1-ethyl-2-methyl-4-nitro-1H-imidazole) exhibit strong electron-withdrawing effects, making them less reactive toward electrophiles but useful in reduction reactions to form amines .

Synthetic Routes :

- Chlorination with SOCl2 is a common method for introducing chloromethyl groups, as seen in both the target compound and phenyl-substituted analogs .

- Benzimidazole derivatives (e.g., 2-(chloromethyl)-1H-benzimidazoles) are synthesized via condensation reactions, emphasizing the role of chloroacetic acid in forming fused heterocycles .

Sulfonyl chloride derivatives (e.g., 1-ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride) are pivotal in creating sulfonamide drugs or epoxy resins due to their leaving-group capability .

Q & A

Q. What synthetic strategies are effective for introducing the chloromethyl group into the imidazole ring, and how can reaction conditions be optimized to minimize side products?

The chloromethyl group can be introduced via nucleophilic substitution or condensation reactions. For example, in -[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole was synthesized by reacting a precursor with chloromethylating agents under controlled conditions using tetrakis(dimethylamino)ethylene (TDAE) as a catalyst. Key parameters include solvent polarity (e.g., DMF or THF), temperature (60–80°C), and stoichiometric control to prevent over-alkylation. Monitoring via TLC and optimizing reaction time (typically 6–12 hours) can reduce side products like di-substituted derivatives .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure and purity of 2-(chloromethyl)-1-ethyl-4-methyl-1H-imidazole?

- ¹H NMR : The chloromethyl (-CH₂Cl) group appears as a singlet at δ ~4.5–5.0 ppm, while ethyl and methyl substituents on the imidazole ring resonate at δ ~1.2–1.5 (triplet for ethyl CH₃) and δ ~2.3–2.5 (singlet for methyl), respectively.

- ¹³C NMR : The chloromethyl carbon is observed at δ ~40–45 ppm.

- IR : C-Cl stretching vibrations appear at ~650–750 cm⁻¹. Elemental analysis (C, H, N) should match theoretical values within ±0.3% (e.g., and detail similar validation for substituted imidazoles) .

Q. What purification methods are most effective for isolating this compound from reaction mixtures?

Column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate 4:1 to 1:1) effectively separates the target compound from unreacted starting materials or byproducts. Recrystallization from ethanol or dichloromethane-hexane mixtures can improve purity, as demonstrated in for structurally analogous imidazoles .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the chloromethyl group in further functionalization reactions (e.g., nucleophilic substitution)?

The electron-withdrawing nature of the imidazole ring activates the chloromethyl group for nucleophilic substitution, but steric hindrance from the ethyl and methyl substituents may slow reactions. For example, in , the chloromethyl group undergoes substitution with aromatic carbonyl compounds, but bulky nucleophiles require higher temperatures (80–100°C) or phase-transfer catalysts. Computational studies (DFT) can predict reactivity trends by analyzing charge distribution and steric maps .

Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed using software like SHELXL?

Challenges include disorder in the chloromethyl group and twinning due to flexible substituents. In , SHELXL was used to refine disordered structures by partitioning occupancy or applying restraints to bond lengths/angles. High-resolution data (≤0.8 Å) and low-temperature (100 K) measurements improve model accuracy. Hydrogen-bonding networks ( ) should be analyzed to validate packing arrangements .

Q. How do synthetic routes for this compound compare in yield and scalability?

- Route A ( ): TDAE-mediated synthesis yields ~60–70% but requires strict anhydrous conditions.

- Route B (): Microwave-assisted synthesis achieves ~75–80% yield in 2–4 hours but demands specialized equipment. Scalability is limited by exothermic reactions in Route A, whereas Route B is more amenable to scale-up with continuous-flow systems .

Q. What role do hydrogen-bonding interactions play in stabilizing the solid-state structure of this compound?

As shown in , imidazole N-H groups form hydrogen bonds with chloride or solvent molecules (e.g., Dₐ…A distances ~2.8–3.2 Å). Graph-set analysis (e.g., R₂²(8) motifs) reveals dimeric or chain-like packing, which influences melting points and solubility. Temperature-dependent XRD can probe dynamic H-bonding changes .

Methodological Considerations

- Contradictions in Data : Discrepancies in reported melting points (e.g., vs. 16) may arise from polymorphic forms. Differential Scanning Calorimetry (DSC) and variable-temperature XRD can resolve these .

- Safety Protocols : Chloromethyl derivatives are lachrymatory and toxic. Use fume hoods, nitrile gloves, and emergency wash stations () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.